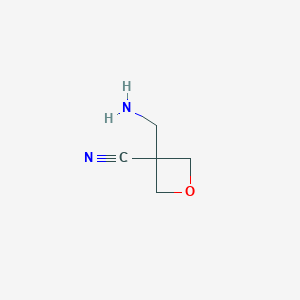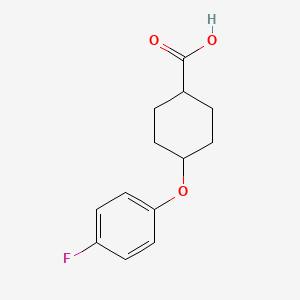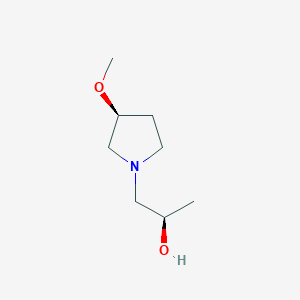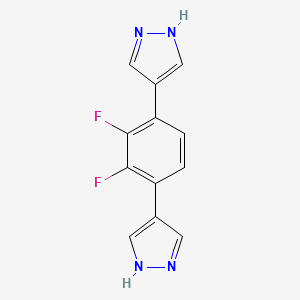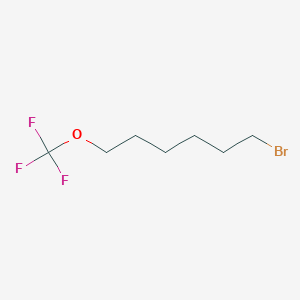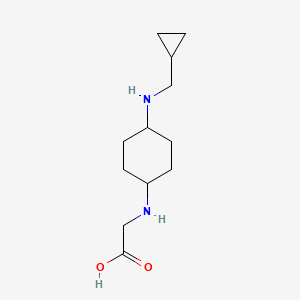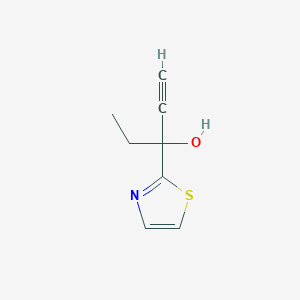
3-(Thiazol-2-yl)pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiazol-2-yl)pent-1-yn-3-ol is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and its ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)pent-1-yn-3-ol typically involves the reaction of propargyl alcohols with thioamides in the presence of a calcium(II) catalyst. This method is known for its efficiency and high yield. The reaction conditions often include the use of calcium triflate (Ca(OTf)2) as a catalyst, which facilitates the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Thiazol-2-yl)pent-1-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the triple bond in the pent-1-yn moiety to a double or single bond.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Thiazol-2-yl)pent-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with thiazole-based structures.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Thiazol-2-yl)pent-1-yn-3-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects. For example, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Furan-2-yl)pent-1-yn-3-ol
- 3-(Pyridin-2-yl)pent-1-yn-3-ol
- 3-(Oxazol-2-yl)pent-1-yn-3-ol
Uniqueness
3-(Thiazol-2-yl)pent-1-yn-3-ol is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiazole ring can participate in unique interactions that are not possible with oxygen or nitrogen atoms found in similar compounds like furan or pyridine derivatives. This makes this compound a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H9NOS |
|---|---|
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
3-(1,3-thiazol-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C8H9NOS/c1-3-8(10,4-2)7-9-5-6-11-7/h1,5-6,10H,4H2,2H3 |
InChI-Schlüssel |
VYTWYCVHCVHPDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#C)(C1=NC=CS1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


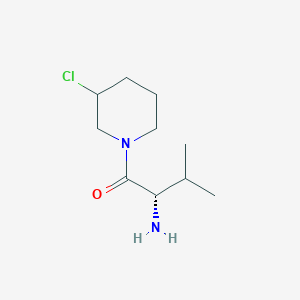
![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
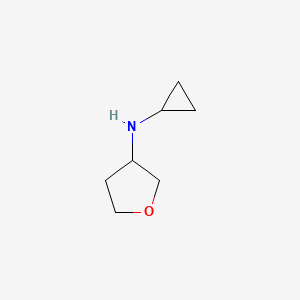
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)
